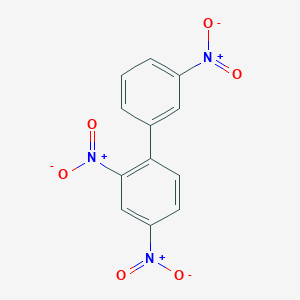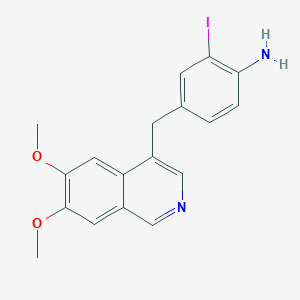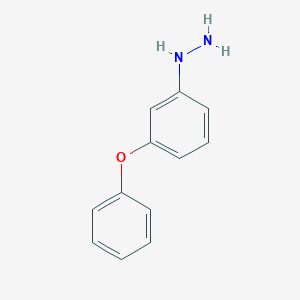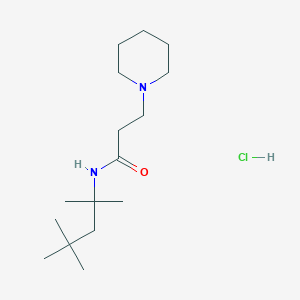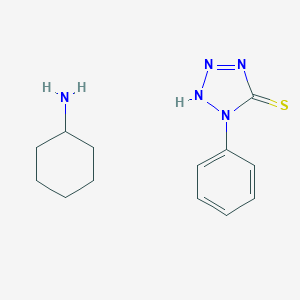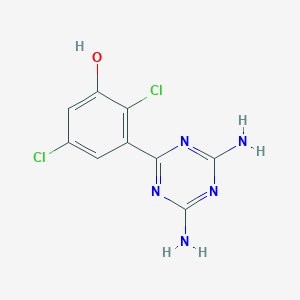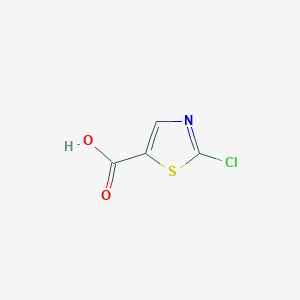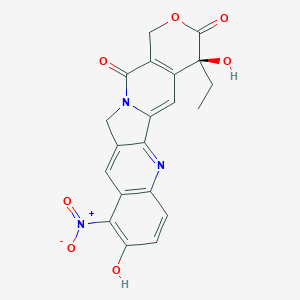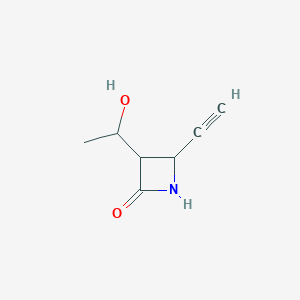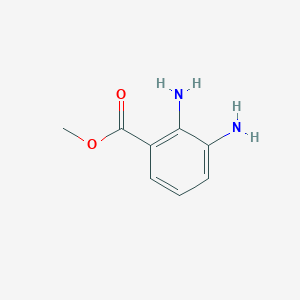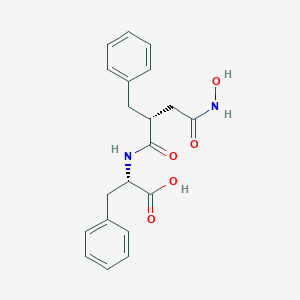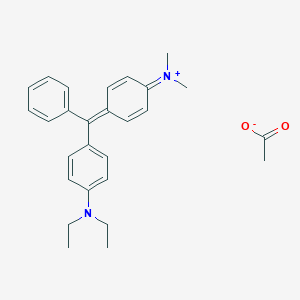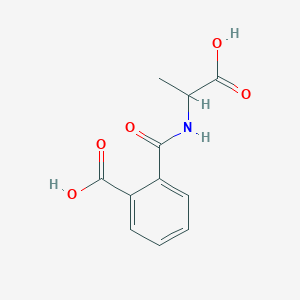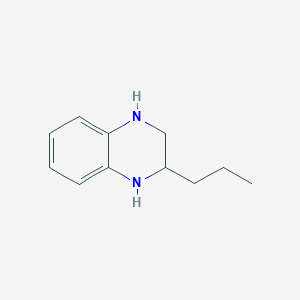
2-Propyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PTHQ is a bicyclic compound that contains a quinoxaline ring and a propyl group attached to the nitrogen atom. The compound has been found to possess a range of interesting biochemical and physiological properties, making it a promising candidate for various research applications.
Wirkmechanismus
2-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor signaling. This results in a reduction in the activity of the receptor, leading to a decrease in synaptic plasticity and neurotransmitter release.
Biochemische Und Physiologische Effekte
2-Propyl-1,2,3,4-tetrahydroquinoxaline has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a key signaling molecule in the nervous system. 2-Propyl-1,2,3,4-tetrahydroquinoxaline has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, a class of molecules involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-Propyl-1,2,3,4-tetrahydroquinoxaline for laboratory experiments is its ability to selectively target the NMDA receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is its relatively low potency compared to other NMDA receptor antagonists, which can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Propyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is in the development of more potent NMDA receptor antagonists based on the structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. Another potential direction is in the investigation of the role of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the biochemical and physiological effects of 2-Propyl-1,2,3,4-tetrahydroquinoxaline may have potential applications in the development of new drugs for the treatment of inflammation and other conditions.
Synthesemethoden
The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several methods, including the reaction of 2-bromoethylamine with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction results in the formation of 2-ethyl-1,2,3,4-tetrahydroquinoxaline, which can then be converted to 2-Propyl-1,2,3,4-tetrahydroquinoxaline by the addition of a propyl group using a Grignard reagent.
Wissenschaftliche Forschungsanwendungen
2-Propyl-1,2,3,4-tetrahydroquinoxaline has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 2-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to act as a potent antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
110038-75-0 |
|---|---|
Produktname |
2-Propyl-1,2,3,4-tetrahydroquinoxaline |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-propyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-5-9-8-12-10-6-3-4-7-11(10)13-9/h3-4,6-7,9,12-13H,2,5,8H2,1H3 |
InChI-Schlüssel |
FAMBYBZXGOITNZ-UHFFFAOYSA-N |
SMILES |
CCCC1CNC2=CC=CC=C2N1 |
Kanonische SMILES |
CCCC1CNC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



